
AN11251
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AN11251 is a potenet Anti-Wolbachia Agent with Potential for Treatment of Onchocerciasis and Lymphatic Filariasis (EC50 = 1.5nM for LDW1 cell lines and 15 nM for C6/36 cell lines). This compound showed in vitro anti-Wolbachia activity and physicochemical and pharmacokinetic properties providing high exposure in plasma.
科学的研究の応用
Pharmacokinetics and ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME) studies have shown that AN11251 exhibits favorable pharmacokinetic properties:
- Plasma Protein Binding (PPB) : this compound demonstrates high plasma protein binding rates, with values of 96.6% in mice and 97.6% in humans, indicating significant lipophilicity (logP = 4.5) which contributes to good systemic clearance and bioavailability .
- In Vitro Metabolic Stability : The compound has been assessed for metabolic stability in liver microsomes, showing resistance to rapid metabolism which is beneficial for sustained therapeutic effects .
- In Vivo Pharmacokinetics : Studies in rats revealed moderate to good clearance rates (19.8 mL/min/kg) and substantial exposure (AUC = 2550 ng·h/mL) when administered intravenously .
Antibacterial Activity
This compound has demonstrated potent antibacterial activity against various strains of bacteria, particularly those associated with Wolbachia. The compound's efficacy is highlighted by:
- In Vitro Efficacy : It exhibits an effective concentration (EC50) of 1.5 nM against LDW1 cell lines and 15 nM against C6/36 cell lines.
- Comparison with Existing Treatments : In head-to-head comparisons with doxycycline and rifampicin, this compound showed superior Wolbachia depletion (>99.9%) in infected mice models .
Case Studies
Several studies have documented the effectiveness of this compound in preclinical settings:
- Study on Filarial Infections : In a study involving Litomosoides sigmodontis-infected mice, this compound was administered at doses of 200 mg/kg twice daily for 10 days. Results indicated a remarkable reduction in Wolbachia levels compared to doxycycline and similar reductions to high-dose rifampicin treatments .
- Combination Therapy Evaluation : When tested in combination with doxycycline, this compound achieved over 97% Wolbachia reduction without significant enhancement from the combination therapy, suggesting its standalone efficacy may be sufficient for treatment .
Data Table: Summary of Key Findings
Parameter | Value/Observation |
---|---|
Plasma Protein Binding | Mouse: 96.6%, Human: 97.6% |
LogP | 4.5 |
AUC (Rats) | 2550 ng·h/mL |
Clearance Rate (Rats) | 19.8 mL/min/kg |
EC50 (LDW1 Cell Lines) | 1.5 nM |
EC50 (C6/36 Cell Lines) | 15 nM |
Wolbachia Reduction | >99.9% in infected mice |
特性
CAS番号 |
2130750-59-1 |
---|---|
分子式 |
C29H38BFO7 |
分子量 |
528.4244 |
IUPAC名 |
(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-Hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]-oxaborol-6-yl)oxy)acetate |
InChI |
InChI=1S/C29H38BFO7/c1-6-27(4)13-21(38-22(33)15-36-20-8-7-18-14-37-30(35)23(18)24(20)31)28(5)16(2)9-11-29(17(3)26(27)34)12-10-19(32)25(28)29/h6-8,16-17,21,25-26,34-35H,1,9-15H2,2-5H3/t16-,17+,21-,25+,26+,27-,28+,29+/m1/s1 |
InChIキー |
WQVDRQUAJNEZSV-PTUZOVCBSA-N |
SMILES |
O=C(O[C@@H]1C[C@](C=C)(C)[C@@H](O)[C@H](C)[C@]2(CCC3=O)[C@]3([H])[C@@]1(C)[C@H](C)CC2)COC4=CC=C5C(B(O)OC5)=C4F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AN11251; AN-11251; AN 11251; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。